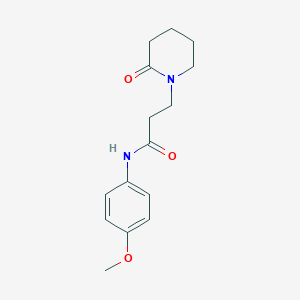
N-(4-MEthoxyphenyl)-3-(2-oxopiperidin-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxyphenyl)-3-(2-oxopiperidin-1-yl)propanamide, also known as MOPPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MOPPP is a piperidinylamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively. In
Applications De Recherche Scientifique
Pharmacokinetics and Metabolism
Pharmacokinetic Characteristics : A study focusing on a related compound, S-1, which is a selective androgen receptor modulator, highlighted its pharmacokinetic characteristics in rats. The compound demonstrated low clearance, moderate volume distribution, and a terminal half-life ranging from 3.6 to 5.2 hours after intravenous doses. This suggests that the compound and its derivatives, like N-(4-MEthoxyphenyl)-3-(2-oxopiperidin-1-yl)propanamide, could have a stable and predictable presence in the system when used in preclinical settings (Wu et al., 2006).
Metabolism Insights : The same study also provided extensive insights into the metabolism of S-1 in rats. It identified forty phase I and phase II metabolites in the urine and feces, indicating a complex metabolic pathway. This detailed metabolic profiling can be crucial for understanding the behavior of similar compounds, including this compound, in biological systems (Wu et al., 2006).
Potential Therapeutic Effects
Cancer Prevention and Treatment : Research has explored the derivatives of 4-Methoxyphenyl propanamide, such as N-(4-hydroxyphenyl)retinamide (4-HPR), for their potential in cancer prevention and treatment. Studies have indicated that 4-HPR can reduce the incidence of experimental tumors in animals and is being tested as a chemopreventive agent in humans due to its weak toxicity. It may have immunoenhancing effects, as one study reported increased NK activity in women treated with 4-HPR (Villa et al., 1993).
Chemoprevention in Breast Cancer : Another study found that 4-HPR effectively inhibits the appearance of subsequent mammary tumors following the excision of the first palpable tumor in rats. This indicates its potential use as a chemopreventive agent in patients at increased risk for breast disease (Moon et al., 1989).
Breast Tissue Accumulation : 4-HPR and its metabolite, N-(4-methoxyphenyl)retinamide (4-MPR), have shown to accumulate in the mammary tissue of rodents and humans treated with 4-HPR. The accumulation is dose-related, suggesting a potential for localized therapy in breast cancer prevention and treatment (Sabichi et al., 2003).
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-3-(2-oxopiperidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-20-13-7-5-12(6-8-13)16-14(18)9-11-17-10-3-2-4-15(17)19/h5-8H,2-4,9-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCBAXZIGRNMKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCN2CCCCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



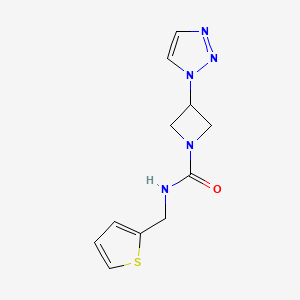
![3-({4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione](/img/structure/B2567805.png)
![N-[cyano(2-fluorophenyl)methyl]-3-[(2-nitrophenyl)amino]propanamide](/img/structure/B2567806.png)
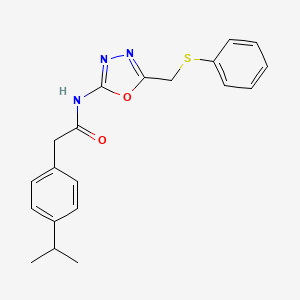
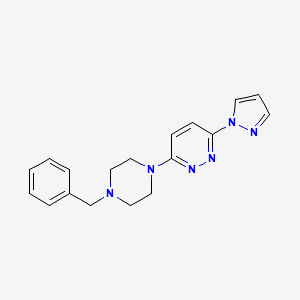

![5-(4-methoxybenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2567811.png)
![(2S)-2-[(6-Chloropyridine-2-carbonyl)amino]-3-methylbutanoic acid](/img/structure/B2567814.png)
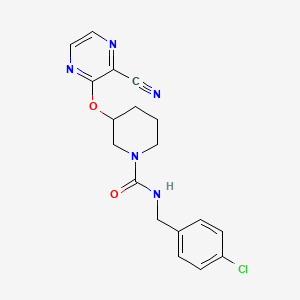
![2-(4-Cyanobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2567818.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide](/img/structure/B2567820.png)